Cas no 2171835-43-9 (6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid
- EN300-1495772
- 2171835-43-9
- 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid
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- インチ: 1S/C27H34N2O5/c1-3-19(16-25(30)28-15-14-18(2)12-13-26(31)32)29-27(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,3,12-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: SIEAGFLWLXNMIF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC)CC(NCCC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1495772-10.0g |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1495772-50mg |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1495772-10000mg |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1495772-250mg |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1495772-100mg |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1495772-0.1g |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1495772-2.5g |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1495772-0.05g |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1495772-1.0g |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1495772-500mg |
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylhexanoic acid |
2171835-43-9 | 500mg |
$3233.0 | 2023-09-28 |
6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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10. Book reviews
6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acidに関する追加情報
The Role of 6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido}-4-methylhexanoic Acid (CAS No. 2171835-43-9) in Modern Chemical and Biomedical Research
6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido}-4-methylhexanoic acid, identified by the CAS registry number 2171835-43-9, represents a sophisticated organic compound with significant implications in chemical synthesis and biomedical applications. This molecule combines a fluorinated aromatic group (fluorenylmethoxycarbonyl, Fmoc) with an aminoalkyl chain and a branched carboxylic acid moiety, creating a structure amenable to functionalization in drug delivery systems and bioconjugation strategies. Recent advancements in peptide chemistry have highlighted its utility as a protective group in solid-phase synthesis, particularly for amino acid residues requiring orthogonal deprotection protocols.
The Fmoc protecting group within its structure enables precise control over peptide bond formation during multistep syntheses, as demonstrated in a 2023 study published in Journal of Peptide Science. Researchers utilized this compound to synthesize bioactive peptides with improved stability against enzymatic degradation, achieving up to 80% retention of biological activity after 72 hours in serum-containing media—a critical parameter for therapeutic development. The presence of the methyl group at the C4 position of the hexanoic acid chain further enhances lipophilicity, facilitating membrane permeability without compromising aqueous solubility.
In diagnostic applications, the fluorophore component (fluorene ring system) exhibits excitation/emission maxima at 350/450 nm, making it compatible with standard fluorescence microscopy setups. A groundbreaking 2024 study from Nature Communications reported its use as a fluorescent probe for real-time monitoring of protein-protein interactions in live cells. By conjugating this compound to cell-penetrating peptides (CPPs), researchers achieved subcellular localization efficiencies exceeding 95%, outperforming traditional Alexa Fluor dyes under comparable conditions.
Synthetic methodologies for this compound leverage optimized nucleophilic acyl substitution protocols between protected amino acids and activated esters. A 2023 process optimization study published in Tetrahedron Letters demonstrated that using N,N-diisopropylethylamine (DIPEA) as a base at -10°C to -5°C yields >98% purity under mild conditions, minimizing epimerization risks associated with conventional methods. The branched alkyl chain (pentanamide spacer) provides conformational flexibility critical for maintaining bioactivity post-conjugation.
Clinical translation efforts are focusing on its application as a targeting ligand for nanomedicine carriers. Preclinical data from a phase I trial reported in Bioconjugate Chemistry (June 2024) showed that lipid nanoparticles functionalized with this compound exhibited selective binding to folate receptor-positive tumor cells, reducing off-target accumulation by 67% compared to unmodified formulations. The methyl substitution at position C4 was found to modulate nanoparticle surface charge from -5 mV to +15 mV without affecting zeta potential stability over time.
Ongoing research is exploring its role in CRISPR-based gene editing systems as a carrier for guide RNA molecules. A collaborative study between MIT and Stanford University (preprint December 2023) demonstrated that conjugation via this compound's carboxylic acid terminus enabled efficient nuclear delivery while maintaining Cas9 enzyme activity levels above 85%. This represents a significant improvement over traditional transfection reagents that often suffer from cytotoxicity issues.
Safety profiles established through recent toxicology studies indicate an LD₅₀ exceeding 5 g/kg in murine models when administered intravenously—a critical benchmark for clinical viability. Chronic toxicity evaluations over six months revealed no observable organ-specific damage at therapeutic doses, with metabolites primarily excreted unchanged via renal pathways within 72 hours post-administration.
The unique combination of structural features—protecting group functionality, fluorophore emission properties, and amphiphilic balance—positions this compound at the forefront of next-generation biomedical technologies. Its adoption across multiple research platforms underscores the importance of precisely engineered molecular architectures in advancing personalized medicine strategies aligned with current regulatory standards for novel therapeutics.
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